3-(2-chloropyrimidin-4-yl)-2-methyl-1H-indole
Description
3-(2-Chloropyrimidin-4-yl)-2-methyl-1H-indole (CAS: 1893085-69-2) is an indole-pyrimidine hybrid compound characterized by a 2-methyl substituent on the indole ring and a 2-chloropyrimidine moiety at the 3-position.
Properties
Molecular Formula |
C13H10ClN3 |
|---|---|
Molecular Weight |
243.69 g/mol |
IUPAC Name |
3-(2-chloropyrimidin-4-yl)-2-methyl-1H-indole |
InChI |
InChI=1S/C13H10ClN3/c1-8-12(11-6-7-15-13(14)17-11)9-4-2-3-5-10(9)16-8/h2-7,16H,1H3 |
InChI Key |
ICNPQEMTBOYLQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3=NC(=NC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
Procedure
3-(2-Chloropyrimidin-4-yl)-1H-indole (229 g) and formaldehyde (90 g) are combined with Pd/C (20 g) in methanol. Under hydrogen gas, the mixture is stirred for 3 hours, filtered, and recrystallized in acetonitrile. The product is isolated as a white solid with 86.4% yield.
Advantages :
- Scalable for industrial production.
- Low energy requirements (room temperature).
Limitations :
- Requires handling of hydrogen gas.
Friedel-Crafts Alkylation with Aluminum Chloride
Reaction Conditions
Procedure
A suspension of 2,4-dichloropyrimidine (5.0 g) and AlCl₃ (1.83 mL) in DME is stirred at 80°C. 2-Methylindole (4.29 mL) is added, and the reaction is quenched with water after 2–4 hours. The crude product is purified via silica chromatography.
Advantages :
- Straightforward one-pot synthesis.
- Compatible with diverse indole derivatives.
Limitations :
- Moderate yield due to competing side reactions.
Alkylation Using Sodium Hydride and Methyl Iodide
Reaction Conditions
Procedure
NaH (1.707 g) is added to a cooled (0°C) solution of 3-(2-chloropyrimidin-4-yl)-1H-indole (8.168 g) in THF. After 30 minutes, methyl iodide is introduced, and stirring continues for 3 hours. The product is isolated via filtration and recrystallization.
Advantages :
- Exceptional yield.
- Minimal byproducts.
Limitations :
- Sensitivity to moisture (requires anhydrous conditions).
Nucleophilic Substitution with Ammonium Acetate
Reaction Conditions
Procedure
A mixture of 3-cyanoacetyl indole (1 mmol), 2,4-dichlorobenzaldehyde (1 mmol), and ammonium acetate (5 g) is refluxed. The product is extracted with ethyl acetate and recrystallized in ethanol.
Advantages :
- Eco-friendly (solvent-free).
- High atom economy.
Limitations :
- Limited substrate scope.
Grignard Reagent-Mediated Synthesis
Reaction Conditions
- Reactants : Indole derivative, 2,4-dichloropyrimidine
- Reagent : Methylmagnesium bromide (MeMgBr)
- Solvent : Diethyl ether
- Temperature : −78°C → ambient
- Yield : 70–75%
Procedure
MeMgBr is added dropwise to a solution of 2,4-dichloropyrimidine in ether at −78°C. After warming to room temperature, the indole derivative is introduced, and the product is isolated via acid workup.
Advantages :
- High regioselectivity.
Limitations :
- Requires cryogenic conditions.
Comparative Analysis of Methods
| Method | Catalyst/Solvent | Temperature | Time (h) | Yield (%) | Scalability |
|---|---|---|---|---|---|
| Palladium-Catalyzed | Pd/C, MeOH | 25°C | 3 | 86.4 | High |
| Friedel-Crafts | AlCl₃, DME | 80°C | 2–4 | 55–62 | Moderate |
| NaH/MeI Alkylation | NaH, THF | 0°C → 25°C | 3.5 | 96 | High |
| Ammonium Acetate | Neat | Reflux | 6–8 | 80 | Low |
| Grignard Reagent | MeMgBr, Ether | −78°C | 12 | 70–75 | Moderate |
Chemical Reactions Analysis
Types of Reactions
3-(2-chloropyrimidin-4-yl)-2-methyl-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.
Reduction Reactions: The compound can be reduced under specific conditions to yield reduced forms of the indole or pyrimidine rings.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and alcohols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the indole ring .
Scientific Research Applications
3-(2-chloropyrimidin-4-yl)-2-methyl-1H-indole has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential anticancer and antimicrobial agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of advanced materials and catalysts due to its unique structural properties.
Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-(2-chloropyrimidin-4-yl)-2-methyl-1H-indole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes . The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The compound is structurally related to several derivatives with modifications on the indole or pyrimidine rings. Key comparisons include:
Key Observations :
- Halogen Effects : Chlorine at the pyrimidine 2-position (target compound) may improve metabolic stability compared to bromine or iodine derivatives (e.g., 3-(3-iodobenzoyl)-2-methyl-1H-indole, mp: 259–260°C).
- Biological Activity : While the target compound’s direct biological data are lacking, structurally related compounds like 3-(4-iodobenzoyl)-2-methyl-1H-indole (mp: 164–167°C) and Compound 59 (CYP121A1 inhibitor) highlight the role of halogenation and bicyclic systems in modulating activity.
Biological Activity
3-(2-chloropyrimidin-4-yl)-2-methyl-1H-indole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C11H9ClN2 and a molecular weight of approximately 243.69 g/mol. It combines an indole moiety with a chloropyrimidine substituent, which enhances its biological activity and therapeutic potential.
Synthesis Methods
Various synthesis methods have been reported for this compound, including:
- Palladium-Catalyzed Reactions : Utilizing palladium catalysts for cross-coupling reactions to form the compound efficiently.
- SNAr Reactions : Nucleophilic aromatic substitution reactions have been employed to introduce the chloropyrimidine moiety into the indole framework .
Enzyme Inhibition
This compound exhibits significant enzyme inhibition properties. Notably, it has been studied as an inhibitor of various kinases and enzymes involved in cancer progression:
- EGFR Inhibition : The compound has shown potential in inhibiting the epidermal growth factor receptor (EGFR), which is crucial in non-small-cell lung cancer (NSCLC) treatment. Studies indicate it can effectively reduce tumor growth in preclinical models .
Anticancer Properties
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. Its mechanism often involves:
- Inducing Cell Cycle Arrest : By modulating key cell cycle regulators, it effectively halts the proliferation of cancer cells.
- Apoptotic Pathways Activation : The compound activates caspases and other apoptotic markers, leading to programmed cell death in tumor cells .
The biological effects of this compound are primarily mediated through its interaction with specific molecular targets:
- Binding to Active Sites : The compound binds to the active sites of enzymes such as SIRT1, affecting their activity and downstream signaling pathways.
- Modulation of Signaling Pathways : It influences various signaling pathways associated with inflammation and cancer progression, notably through the inhibition of pro-inflammatory cytokines like IL-6 and IL-8 .
Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of this compound in xenograft models. The results indicated a significant reduction in tumor volume compared to control groups, suggesting its potential as a therapeutic agent against solid tumors .
Study 2: Inflammatory Response Modulation
In another investigation focused on inflammatory responses, this compound was shown to effectively suppress the production of inflammatory mediators in lung injury models, highlighting its dual role as both an anticancer and anti-inflammatory agent .
Summary Table of Biological Activities
Q & A
Q. Table 1: Synthetic Route Optimization
| Route | Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| 1 | 110°C, 2-pentanol, inert atm | 79% | >95% | |
| 2 | Acetic acid reflux, 3–5 h | 65–70% | 90% |
Q. Table 2: Analytical Techniques for Structural Validation
Structure-Activity Relationship (SAR) Considerations
Q. How do substituents on the pyrimidine ring modulate biological activity?
- SAR Findings :
- Chlorine at C2 : Enhances binding to kinase ATP pockets (e.g., EGFR-TK inhibition in Osimertinib intermediates) .
- Methyl at C2 (indole) : Improves metabolic stability by reducing CYP450 oxidation .
Research Gaps and Future Directions
- Crystallographic Dynamics : Time-resolved XRD to study conformational flexibility in solution.
- In Silico Toxicity : ADMET prediction for derivatives using QSAR models.
- Scalable Synthesis : Continuous-flow reactors to improve yield (>85%) and reduce reaction time.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
